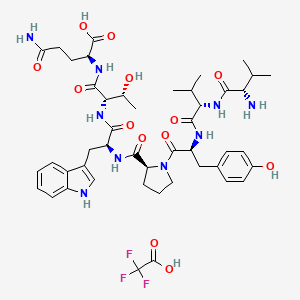

Valorphin TFA(144313-54-2(free base))

Description

Historical Context and Discovery of Valorphin

The term "Valorphin" has been associated with two distinct chemical entities in scientific literature. Initially, in 1985, "Valorphin" was the name given to a semisynthetic derivative of dihydrovaltrate that demonstrated opioid analgesic activity and a preference for the μ-opioid receptor. nih.gov This compound was noted as being structurally unrelated to other known opioids at the time. nih.gov

Later, in 1992, research led to the isolation of a naturally occurring heptapeptide (B1575542) from hemoglobin with the amino acid sequence Val-Val-Tyr-Pro-Trp-Thr-Gln. wikipedia.org This endogenous peptide was also found to possess opiate activity and was subsequently named valorphin. wikipedia.orgpeptide.com Today, the term Valorphin predominantly refers to this endogenous heptapeptide, also known as VV-hemorphin-5, which is the focus of ongoing research. wikipedia.orgmdpi.com

Valorphin as an Endogenous Peptide: Origin and Classification

Valorphin is recognized as an endogenous opioid peptide, meaning it is produced naturally within the body. wikipedia.orgnih.gov It belongs to a specific class of peptides derived from a well-known protein, hemoglobin. mdpi.comnih.gov

Valorphin is generated through the enzymatic breakdown, or proteolytic cleavage, of the hemoglobin β-chain. wikipedia.orgmdpi.comqyaobio.com Specifically, it corresponds to the amino acid sequence at residues 33-39 of the β-globin chain. mdpi.comnih.govqyaobio.com This process is mediated by various enzymes, including proteasomes and oligopeptidases. nih.gov In laboratory settings, hemorphins can be produced in vitro through the action of enzymes like pepsin and cathepsin D. nih.gov

Valorphin is a member of the hemorphin family, a group of peptides derived from hemoglobin that exhibit opioid-like properties. mdpi.comnih.govnih.gov These peptides are characterized by having 4 to 10 amino acid residues and typically share a common Tyr-Pro-Trp-Thr core sequence, which is considered important for their interaction with opioid receptors. nih.gov Based on their N-terminal sequences, hemorphins are further classified into sub-groups such as hemorphins, V-hemorphins, VV-hemorphins, and LVV-hemorphins. nih.gov Valorphin, with its Val-Val-Tyr-Pro-Trp-Thr-Gln sequence, is specifically designated as VV-hemorphin-5. wikipedia.orgqyaobio.com

| Peptide Name | Classification | Amino Acid Sequence |

| Valorphin (VV-hemorphin-5) | VV-hemorphin | Val-Val-Tyr-Pro-Trp-Thr-Gln wikipedia.orgmdpi.comqyaobio.com |

| Hemorphin-4 | Hemorphin | Tyr-Pro-Trp-Thr nih.gov |

| LVV-hemorphin-7 | LVV-hemorphin | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe mdpi.comnih.gov |

| Spinorphin | Hemorphin | Leu-Val-Val-Tyr-Pro-Trp-Thr mdpi.comnih.gov |

Overview of Valorphin's Reported Biological Activities

Academic research has identified several key biological activities associated with Valorphin, primarily mediated through its interaction with opioid receptors.

Opioid Receptor Binding: Valorphin binds to opioid receptors, showing a preferential affinity for the μ-opioid receptor. nih.govwikipedia.orgmdpi.com It has a lower affinity for delta-opioid receptors compared to other hemorphins like hemorphin-4. nih.gov

Analgesic Activity: As a consequence of its interaction with opioid receptors, Valorphin produces analgesic (pain-relieving) effects, which have been demonstrated in animal models. nih.govwikipedia.orgmdpi.comnih.gov Studies suggest its antinociceptive effects are mediated by the activation of opioid receptors, with a predominant role for kappa-opioid receptors. mdpi.com

Antiproliferative and Cytotoxic Effects: Valorphin has been shown to inhibit the growth of tumor cells. mdpi.comnih.gov It possesses cytotoxic and antiproliferative properties, and these effects appear to be dependent on opioid receptors as they can be reversed by the opioid antagonist naloxone. wikipedia.org

Anticonvulsant Activity: Research has also indicated that Valorphin exhibits anticonvulsant activity. mdpi.comresearchgate.net

| Biological Activity | Receptor(s) Involved | Description |

| Analgesia | μ-opioid (preferential), κ-opioid, δ-opioid mdpi.comnih.govmdpi.com | Demonstrates pain-relieving effects in various animal models. nih.govmdpi.comnih.gov |

| Antiproliferative/Cytotoxic | Opioid receptors wikipedia.org | Inhibits the proliferation of tumor cells. wikipedia.orgmdpi.comnih.gov |

| Anticonvulsant | Not specified | Shows activity against seizures in rodent models. mdpi.comresearchgate.net |

Scope and Significance of Current Research on Valorphin and its Analogs

Current research on Valorphin is focused on exploring its therapeutic potential and understanding its structure-activity relationships through the synthesis and evaluation of its analogs. nih.gov A primary goal is to develop molecules that are more effective and more resistant to enzymatic degradation than the native peptide. nih.gov

Key research directions include:

Synthesis of Novel Analogs: Scientists are creating Valorphin analogs by substituting natural amino acids with unnatural ones, such as 2,6-dimethyltyrosine (Dmt) to potentially increase bioactivity, or by incorporating aminophosphonate moieties. mdpi.comnih.govmdpi.com These modifications aim to enhance properties like stability and potency. nih.gov For instance, an analog with an N-terminal aminophosphonate moiety (V2p) has been synthesized and studied for its antinociceptive mechanisms. mdpi.com

Elucidating Mechanisms of Action: Detailed studies are underway to better understand the cellular and systemic mechanisms behind Valorphin's effects. nih.gov Recent research has focused on identifying the specific involvement of mu-, delta-, and kappa-opioid receptors in the antinociceptive effects of Valorphin and its analogs. mdpi.com

Developing New Applications: The functionalization of Valorphin has opened up new avenues of research. For example, analogs of Valorphin have been conjugated with 1,8-naphthalimide (B145957) fluorophores to create novel photodynamic antimicrobial agents for use on surfaces like cotton fabric. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant part of the research involves investigating how specific structural modifications affect the biological activity of the peptide. mdpi.com This knowledge is crucial for the rational design of new, potent analogs for potential therapeutic use in areas such as pain management. nih.govmdpi.com

Properties

Molecular Formula |

C46H62F3N9O13 |

|---|---|

Molecular Weight |

1006.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H61N9O11.C2HF3O2/c1-22(2)35(46)40(59)51-36(23(3)4)41(60)50-32(19-25-12-14-27(55)15-13-25)43(62)53-18-8-11-33(53)39(58)49-31(20-26-21-47-29-10-7-6-9-28(26)29)38(57)52-37(24(5)54)42(61)48-30(44(63)64)16-17-34(45)56;3-2(4,5)1(6)7/h6-7,9-10,12-15,21-24,30-33,35-37,47,54-55H,8,11,16-20,46H2,1-5H3,(H2,45,56)(H,48,61)(H,49,58)(H,50,60)(H,51,59)(H,52,57)(H,63,64);(H,6,7)/t24-,30+,31+,32+,33+,35+,36+,37+;/m1./s1 |

InChI Key |

LSKCMSQINMJIPF-ZONNRZMQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Structural Biology of Valorphin

Valorphin's Primary Amino Acid Sequence (Val-Val-Tyr-Pro-Trp-Thr-Gln)

The primary structure of Valorphin was determined through Edman degradation and confirmed by mass spectrometric analysis and comparison with a synthetic version of the peptide. nih.gov It is a heptapeptide (B1575542) with the amino acid sequence Val-Val-Tyr-Pro-Trp-Thr-Gln. qyaobio.comnih.govnih.govlifetein.com The two valine residues at the N-terminus are a distinctive feature of this peptide. nih.gov

| Property | Details |

| Name | Valorphin |

| Alternative Name | VV-hemorphin-5 |

| Sequence | Val-Val-Tyr-Pro-Trp-Thr-Gln (VVYPWTQ) |

| CAS Number | 144313-54-2 (free base) qyaobio.com |

| Molecular Formula | C44H61N9O11 qyaobio.com |

| Source | Derived from the β-chain of hemoglobin qyaobio.comnih.gov |

Structural Determinants for Biological Activity

The regions at both the amino (N-terminus) and carboxyl (C-terminus) ends of hemorphin peptides play a critical role in their biological activity. For the related decapeptide, LVV-hemorphin-7, deletion of the first three N-terminal residues was found to completely abolish its binding to the insulin-regulated aminopeptidase (B13392206) (IRAP), also known as the angiotensin IV receptor. nih.govresearchgate.net Conversely, modifications at the C-terminus, such as deletions, resulted in only modest changes in affinity, suggesting the N-terminal domain is more critical for this specific interaction. nih.govresearchgate.net Studies on LVV-hemorphin-7 have also highlighted the importance of specific residues, with the Val(3) residue being crucial for binding to IRAP. nih.govresearchgate.netnih.gov The N-terminal extensions are also linked to the ACE inhibitory activity of hemorphins. mdpi.com In contrast, the C-terminal region appears to be less critical for binding to IRAP but can influence other activities. nih.govresearchgate.net For instance, the presence of an -Arg-Phe sequence at the C-terminus of some hemorphins is associated with cardiovascular effects. nih.gov

Many hemorphins, including Valorphin, contain the core amino acid motif Tyr-Pro-Trp, which is crucial for their interaction with opioid receptors. nih.gov This tetrapeptide core, Tyr-Pro-Trp-Thr, is characteristic of Hemorphin-4 and is considered responsible for binding to opioid receptors. nih.govwikipedia.orgmdpi.com The N-terminal tyrosine residue, in particular, has been identified as important for opioid receptor interactions. nih.gov Molecular modeling studies of hemorphins binding to the δ-opioid receptor show that the N-terminal region, specifically Tyr-Pro-Trp, penetrates deep into the receptor's binding pocket, forming key hydrophobic interactions. nih.gov Similarly, the Tyr-Pro-Trp motif is also found in endomorphins, which are highly selective ligands for the μ-opioid receptor. nih.gov The substitution of Tyr(4) and Trp(6) with alanine (B10760859) in LVV-hemorphin-7 led to a significant tenfold reduction in affinity for IRAP, further underscoring the importance of these aromatic residues in receptor binding. nih.govresearchgate.netnih.gov

Endogenous Context of Valorphin

Valorphin is part of a larger family of bioactive peptides derived from hemoglobin, known as hemorphins. wikipedia.org These peptides are generated through the enzymatic breakdown of hemoglobin and are found in various tissues, including the brain and spinal cord, as well as in the bloodstream. nih.govwikipedia.org

Valorphin is closely related to other hemorphins through its origin and sequence homology. They are all fragments of the hemoglobin β-chain. wikipedia.orgresearchgate.net

LVV-Hemorphin-7: This decapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe) is the largest and most stable hemorphin found in the nervous system. nih.govmdpi.comabbiotec.com Valorphin can be seen as a shorter fragment of the LVV-hemorphin-7 precursor.

Hemorphin-4: This tetrapeptide has the sequence Tyr-Pro-Trp-Thr and constitutes the core opioid-binding motif found within longer hemorphins like Valorphin. wikipedia.org It is derived from the β-chain of hemoglobin and has affinity for μ-, δ-, and κ-opioid receptors. wikipedia.org

Spinorphin: Also known as LVV-hemorphin-4, this heptapeptide has the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. wikipedia.orgabbiotec.comnih.gov It was first isolated from the bovine spinal cord and acts as an inhibitor of enzymes that degrade enkephalins. wikipedia.orgnih.gov Spinorphin is structurally very similar to Valorphin, differing by the N-terminal amino acid (Leucine instead of Valine) and the C-terminal amino acid (Threonine instead of Glutamine).

The table below summarizes the sequences of Valorphin and related hemoglobin-derived peptides.

| Peptide Name | Amino Acid Sequence |

| Valorphin | Val-Val-Tyr-Pro-Trp-Thr-Gln |

| LVV-Hemorphin-7 | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe |

| Hemorphin-4 | Tyr-Pro-Trp-Thr |

| Spinorphin | Leu-Val-Val-Tyr-Pro-Trp-Thr |

Receptor Pharmacology and Molecular Mechanisms of Action

Opioid Receptor Binding and Selectivity Profiles

In vitro binding studies using rat and guinea-pig brain homogenates have indicated that Valorphin preferentially interacts with the μ-opioid receptor (MOR). nih.gov This preference is substantiated by data showing a significant binding affinity for the rat MOR, with a reported half-maximal inhibitory concentration (IC50) of 14 nM. medchemexpress.com The interaction with the MOR is believed to be a key contributor to Valorphin's analgesic properties. nih.gov

Valorphin's interaction with other opioid receptors, namely the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR), presents a more complex and somewhat conflicting picture.

Some studies indicate that Valorphin possesses a low affinity for the δ-opioid receptor, with a reported IC50 of 200 nM, and no significant affinity for the κ-opioid receptor at concentrations greater than 10 μM. medchemexpress.com However, other research suggests a significant role for the KOR in the antinociceptive effects of Valorphin. mdpi.com These studies indicate that the antinociceptive effects of Valorphin are mediated by the activation of opioid receptors with a predominance of the kappa subtype. mdpi.com This discrepancy in findings may be attributable to differences in experimental models and methodologies.

The antinociceptive action of a synthetic analog of Valorphin was found to be mediated by all three opioid receptors (μ, δ, and κ), highlighting the complex pharmacology of this class of peptides. mdpi.com

Interactive Table: Valorphin Opioid Receptor Binding Affinity

| Receptor Subtype | Reported IC50 | Species/Tissue | Reference |

| μ-Opioid Receptor | 14 nM | Rat Brain | medchemexpress.com |

| δ-Opioid Receptor | 200 nM | Rat Brain | medchemexpress.com |

| κ-Opioid Receptor | >10 μM | Rat Brain | medchemexpress.com |

Note: The data presented in this table reflects findings from a specific set of in vitro binding assays. Other studies suggest a more prominent role for the κ-opioid receptor in Valorphin's in vivo effects.

Allosteric modulators are compounds that bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. While the allosteric modulation of opioid receptors is a growing area of research for developing safer analgesics, there is currently no specific scientific literature available that describes Valorphin TFA acting as an allosteric modulator of opioid receptors. nih.govnih.gov However, some hemorphins, the family of peptides to which Valorphin belongs, have been reported to exhibit allosteric modulation of other G protein-coupled receptors, such as the angiotensin II receptor. nih.gov

Cellular Signaling Cascades Activated by Valorphin

Upon binding to opioid receptors, Valorphin initiates a cascade of intracellular signaling events that ultimately produce its physiological effects.

Opioid receptors are classic examples of G protein-coupled receptors (GPCRs). bohrium.comnih.govyoutube.com The binding of an agonist like Valorphin induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. bohrium.comnih.govyoutube.com For opioid receptors, these are typically of the Gi/o family, which, upon activation, inhibit the enzyme adenylyl cyclase. youtube.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). youtube.com While this is the general mechanism for opioid receptor activation, specific studies detailing the G protein activation profile directly initiated by Valorphin are limited. However, it is established that hemorphins, as a class, target and activate GPCRs, with opioid receptors being their primary targets for analgesic effects. nih.gov

The downstream consequences of opioid receptor activation extend to the modulation of various protein kinase pathways, including Protein Kinase C (PKC) and Protein Kinase A (PKA).

The activation of Gi/o proteins by opioid agonists can lead to the modulation of PKC activity. mdpi.comnih.gov For instance, the βγ-subunits of the activated G protein can stimulate phospholipase C, which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to the activation of certain PKC isoforms. mdpi.comnih.gov

The PKA pathway is primarily regulated by the levels of cAMP. nih.gov Since opioid receptor activation typically leads to a decrease in cAMP, this results in reduced PKA activity. nih.gov

While these are the established signaling pathways for opioid receptors, direct evidence from scientific literature specifically demonstrating the modulation of PKC and PKA pathways by Valorphin is not currently available. However, given that Valorphin acts through opioid receptors, it is highly probable that it influences these critical signaling cascades. nih.gov

Non-Opioid Receptor-Mediated Mechanisms

Beyond its direct interaction with opioid receptors, Valorphin and its analogs engage in several other molecular pathways.

Valorphin is recognized as a potent inhibitor of Dipeptidyl Peptidase III (DPP III), a cytosolic metallopeptidase involved in intracellular peptide catabolism. frontiersin.org It is considered a competing substrate of DPP III, though it is cleaved very slowly by the enzyme. frontiersin.org The inhibitory potential of hemorphin-like peptides, including Valorphin, is significant. frontiersin.orgdrugbank.com Research into synthetic hemorphin-like pentapeptides has sought to identify the most effective DPP III inhibitors. The shared VVYPW-motif found in tynorphin, which is structurally similar to Valorphin, has been a basis for designing peptidomimetic inhibitors. The binding of these peptides is characterized by a significant entropic contribution, driven by the release of structured water molecules from the enzyme's binding cleft.

The inhibitory activities of various synthetic pentapeptide analogs of hemorphin against rat recombinant DPP III (rDPP III) have been quantified, demonstrating how modifications to the N-terminal amino acid affect potency.

Table 1: Inhibitory Activity of Hemorphin-like Pentapeptides on rDPP III This table is interactive. You can sort and filter the data.

| Peptide Sequence | Ki (μM) | Inhibition Type |

|---|---|---|

| IVYPW | 0.100 ± 0.011 | Non-competitive |

| WVYPW | 0.126 ± 0.015 | Non-competitive |

| FVYPW | Data not specified | Non-competitive |

| YVYPW | Data not specified | Non-competitive |

| LVYPW | Data not specified | Non-competitive |

| VVYPW | Data not specified | Non-competitive |

Data sourced from Chiba et al.

Valorphin has been shown to activate the NR4As (Nuclear Receptor subfamily 4A) pathway. This activation is crucial for promoting the function of Optic Atrophy 1 (OPA1), a mitochondrial dynamin-like GTPase that regulates mitochondrial inner membrane fusion and structure. nih.govnih.gov The integrity of OPA1 function is essential for protecting against conditions such as Coenzyme Q10 (CoQ10) deficiency. nih.gov The activation of the NR4As pathway by Valorphin is linked to a cascade that includes the synthesis of glucocorticoids-beta, B-arrestins, and subsequently oxytocin (B344502) and Nrf2, which collectively support mitochondrial health and anti-inflammatory processes. nih.govnih.gov

The amino acid sequence of Valorphin contains a tryptophan (Trp) residue (Val-Val-Tyr-Pro-Trp -Thr-Gln). Tryptophan is an essential amino acid and the biochemical precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and the hormone melatonin (B1676174). The synthesis pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase. Subsequently, 5-HTP is decarboxylated to form serotonin. Serotonin can then be further metabolized in the pineal gland to produce melatonin. Within the context of Valorphin's activity, the presence of tryptophan is linked to the production of serotonin, which in turn helps to activate the NR4As pathway and mitochondrial OPA1 function. nih.govnih.gov

Valorphin plays a role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the cellular response to oxidative stress. nih.govnih.gov The activation of Nrf2 is mediated through the NR4As pathway, which itself is promoted by serotonin biosynthesis derived from Valorphin's tryptophan component. nih.govnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes, bolstering the cell's defense mechanisms against oxidative damage.

Table 2: Summary of Valorphin's Non-Opioid Mediated Pathways

| Mechanism | Key Molecular Target/Pathway | Downstream Effect |

|---|---|---|

| DPP III Inhibition | Dipeptidyl Peptidase III (DPP III) | Slows catabolism of certain peptides |

| NR4As/OPA1 Activation | NR4As Pathway, OPA1 | Promotes mitochondrial function and integrity |

| Serotonin/Melatonin Synthesis | Tryptophan residue | Provides precursor for serotonin and melatonin synthesis |

| Nrf2 Activation | Nrf2 Transcription Factor | Upregulates antioxidative stress response genes |

Biological Activities and Functional Implications of Valorphin

Antinociceptive and Analgesic Effects

Valorphin exhibits notable antinociceptive and analgesic properties, effectively suppressing pain in various preclinical models. nih.gov Studies have demonstrated its efficacy in reducing both acute and inflammatory pain, highlighting its potential as a therapeutic agent for pain management. nih.gov Research indicates that Valorphin and its synthetic analogs can significantly reduce nociceptive responses in models such as the formalin test and carrageenan-induced hyperalgesia. nih.gov

Table 1: Antinociceptive Effects of Valorphin in Rodent Models

| Test Model | Effect of Valorphin | Key Findings | Reference |

|---|---|---|---|

| Formalin Test (Acute Phase) | Significant reduction in nociceptive behavior | Reduced mean pain score from 54.1s (control) to 9.0s. | nih.gov |

| Formalin Test (Inflammatory Phase) | Significant reduction in nociceptive behavior | Reduced mean pain score from 107.6s (control) to 57.9s. | nih.gov |

| Carrageenan-Induced Hyperalgesia (Paw Pressure Test) | Increased mechanical nociceptive threshold | Increased paw pressure tolerance from 61.8g (control) to 184.7g. | nih.gov |

Central and Peripheral Mechanisms of Pain Modulation

The analgesic effects of Valorphin are mediated through both central and peripheral nervous system mechanisms. nih.gov Evidence suggests that Valorphin can suppress pain sensitivity at the supraspinal level, indicating a central mode of action. nih.govtmc.edu This is consistent with the distribution of opioid receptors in the brain and spinal cord, which are key sites for pain modulation. tmc.edunih.govnih.govmdpi.com Descending pain modulatory pathways, originating from brainstem nuclei and projecting to the spinal cord, are crucial in controlling nociceptive transmission, and opioid peptides play a significant role in this process. nih.govnih.govmdpi.com

Differential Involvement of Opioid Receptor Subtypes (μ, δ, κ)

The analgesic properties of Valorphin are primarily mediated through its interaction with opioid receptors. nih.govnih.gov Research has shown that Valorphin's antinociceptive effects are predominantly mediated by the kappa-opioid receptor (κ-OR). nih.gov The use of selective antagonists has demonstrated that the blockade of κ-ORs abolishes the analgesic effects of Valorphin in models of both acute and inflammatory pain. nih.gov This indicates a preferential binding and activation of kappa-opioid receptors by Valorphin.

While Valorphin itself shows a clear predominance for the kappa receptor, its synthetic analogs can exhibit a more complex interaction profile with opioid receptor subtypes. nih.gov For instance, certain modifications to the Valorphin structure can lead to analogs that interact with mu (μ)- and delta (δ)-opioid receptors in addition to kappa receptors. nih.gov This highlights the potential for developing Valorphin-based peptides with tailored receptor selectivity to optimize therapeutic effects.

Anticonvulsant Activity

In addition to its analgesic effects, Valorphin has been shown to possess anticonvulsant properties. nih.gov This activity has been observed in various preclinical seizure models, suggesting its potential as a modulator of neuronal excitability. The ability of hemorphins, the family of peptides to which Valorphin belongs, to exert anticonvulsant effects has been documented in models such as the pentylenetetrazol (PTZ)-induced seizure test and the maximal electroshock (MES) test. nih.govfrontiersin.orgcriver.com

Receptor Binding and Mechanism of Action in Seizure Models

The anticonvulsant activity of Valorphin and its analogs is linked to their interaction with opioid receptors. nih.govfrontiersin.org Studies on related hemorphin analogs have indicated that the antiseizure effects can be mediated, at least in part, by the delta-opioid receptor (δ-OR). nih.gov For example, the protective effect of a hemorphin-4 analog against seizures was suppressed by a selective δ-OR antagonist. nih.gov

Opioid receptors are known to modulate neuronal excitability. frontiersin.orgnih.gov Their activation can lead to the inhibition of neurotransmitter release and hyperpolarization of neuronal membranes, thereby reducing the likelihood of seizure activity. tmc.edunih.gov In the context of epilepsy, alterations in the endogenous opioid system have been observed, suggesting a role for these peptides and their receptors in the pathophysiology of the disorder. frontiersin.org The mechanism of action for Valorphin's anticonvulsant effects likely involves the modulation of inhibitory GABAergic neurotransmission and a reduction in excitatory glutamatergic signaling through its interaction with opioid receptors within brain regions critical for seizure generation and propagation. criver.comnih.gov

Antiproliferative and Cytotoxic Properties in Cellular Models

Valorphin has demonstrated significant antiproliferative and cytotoxic effects against various tumor cell lines. nih.govresearchgate.netnih.gov This activity is dependent on the cell line, with some cancer cells showing high sensitivity to the peptide. nih.gov Notably, the antiproliferative action of Valorphin is more pronounced in transformed cells compared to normal cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 2: Antiproliferative Activity of Valorphin on Various Cell Lines

| Cell Line | Origin | Proliferation Suppression (%) | Reference |

|---|---|---|---|

| L929 | Mouse Fibrosarcoma | up to 95% | nih.gov |

| MCF-7 | Human Breast Adenocarcinoma | High | nih.gov |

| K562 | Human Chronic Myelogenous Leukemia | Moderate | researchgate.netnih.gov |

| HL-60 | Human Promyelocytic Leukemia | Moderate | nih.gov |

| Normal Fibroblasts | Normal | 10-15% | nih.gov |

The cytotoxic effects of Valorphin on tumor cells like K562 have been shown to be inhibited by naloxone, an opioid receptor antagonist, indicating the involvement of opioid receptors in mediating this cell death. nih.gov

Induction of Reversible S-Phase Cell Cycle Arrest

One of the key mechanisms underlying the antiproliferative properties of Valorphin is its ability to induce cell cycle arrest. nih.gov Flow cytometry analysis has revealed that Valorphin can cause a reversible arrest of cells in the S-phase of the cell cycle. nih.gov This S-phase arrest is a temporary halt in DNA synthesis, preventing the cells from progressing to the next phase of division. nih.govnih.govmdpi.complos.orgresearchgate.net

This cell cycle arrest induced by Valorphin is a transient effect. nih.gov Following a period of proliferation delay, the cells can re-enter the cell cycle and resume normal division. nih.gov This reversibility is a distinct feature of Valorphin's action. The induction of S-phase arrest is a recognized mechanism of action for several anticancer agents, as it can trigger downstream pathways leading to apoptosis or cellular senescence. nih.govnih.govmdpi.complos.orgresearchgate.net The ability of Valorphin to modulate the cell cycle further underscores its potential as a template for the development of novel anticancer therapeutics.

Role of Opioid Receptors in Cytolytic Effects

Valorphin, an opioid-like fragment derived from the beta-chain of hemoglobin, has demonstrated cytotoxic effects on tumor cells. nih.gov Research indicates that the cytolytic activity of valorphin against K562 tumor cells is mediated through opioid receptors. This was established in studies where the cytotoxic effects were inhibited by naloxone, a common opioid receptor antagonist. nih.gov The engagement of opioid receptors by valorphin initiates a cascade of events leading to tumor cell death. nih.gov It is noteworthy that the mechanism of cell death induced by valorphin in these instances does not appear to be apoptotic. nih.gov Investigations have identified three separate cytolytic processes in K562 cells when incubated with valorphin, each with distinct onset and development times, all of which are non-apoptotic. nih.gov

Effects on Transformed Fibroblasts, Epithelial, and Hematopoietic Cell Lines

Valorphin has been shown to exert cytotoxic effects across various transformed cell lines, including those of fibroblast, epithelial, and hematopoietic origin. Specifically, its activity has been observed in L929 murine fibrosarcoma cells and K562 human erythroleukemia cells, with cytotoxic concentrations ranging from 10⁻⁷ to 10⁻¹³ M. nih.gov Further studies have explored its impact on the A549 human lung carcinoma epithelial cell line. nih.gov The antiproliferative action of valorphin on these cell lines highlights its potential as a cytotoxic agent against different types of cancer cells.

The following table summarizes the observed effects of Valorphin on different cell lines:

| Cell Line | Cell Type | Observed Effect |

|---|---|---|

| K562 | Hematopoietic (Erythroleukemia) | Cytolysis nih.gov |

| L929 | Fibroblast (Murine Fibrosarcoma) | Cytotoxicity, Growth Suppression nih.govnih.gov |

| A549 | Epithelial (Human Lung Carcinoma) | Growth Suppression nih.gov |

Exploration of Antimetastatic Potential

The potential of valorphin to inhibit tumor growth and metastasis has been investigated in vivo. In a murine model of breast carcinoma, the simultaneous administration of valorphin with the chemotherapeutic drug epirubicin (B1671505) resulted in a significant inhibition of tumor growth. nih.gov Specifically, this combination led to a 42% reduction in tumor growth compared to the control group and a 22% reduction compared to the group treated with epirubicin alone by the 20th day of treatment. nih.gov Furthermore, this combined treatment significantly improved survival rates, with 69% of the subjects surviving at day 26, compared to 39% in the group receiving only epirubicin. nih.gov These findings suggest that valorphin may possess antimetastatic properties by suppressing tumor proliferation and enhancing the efficacy of conventional cytostatic drugs.

Neurobehavioral Effects

Influence on Exploratory Behavior and Motor Coordination

Studies on the neurobehavioral effects of valorphin have shown that it does not significantly impact exploratory behavior. nih.govresearchgate.net In assessments using the elevated plus maze, valorphin did not alter the total locomotor and exploratory activity, as indicated by the number of entries into both open and closed arms, when compared to control subjects. nih.gov Additionally, valorphin did not demonstrate a sedative effect, as it did not impair motor coordination in the rota-rod test. nih.govresearchgate.net

Modulation of Affective States (e.g., anxiolytic tendencies, depression-like behavior)

Valorphin's influence on affective states has been characterized by the induction of depression-like behavior. nih.govresearchgate.netnih.gov This is evidenced by an increased immobility time in the tail suspension test. mdpi.com The activation of the brain's opioidergic system by valorphin is not accompanied by an anxiolytic effect. nih.govmdpi.com It has been speculated that the depression-like effects of valorphin may be associated with the activation of kappa-opioid receptors in the brain. nih.gov

The neurobehavioral profile of Valorphin is summarized in the table below:

| Behavioral Parameter | Effect of Valorphin | Experimental Evidence |

|---|---|---|

| Exploratory Behavior | No significant change nih.govresearchgate.net | Elevated Plus Maze nih.gov |

| Motor Coordination | No impairment nih.govresearchgate.net | Rota-rod Test nih.gov |

| Anxiety-like Behavior | No anxiolytic effect nih.govmdpi.com | Elevated Plus Maze mdpi.com |

| Depression-like Behavior | Induces depression-like behavior nih.govresearchgate.netnih.gov | Tail Suspension Test mdpi.com |

Immunomodulatory and Anti-inflammatory Aspects

The immunomodulatory and anti-inflammatory properties of valorphin have been a subject of investigation. Studies have shown that valorphin does not alter the serum levels of the pro-inflammatory cytokines TNF-alpha and IL-1-beta. nih.govresearchgate.netnih.gov However, valorphin does exhibit antinociceptive effects against inflammatory pain, such as in the carrageenan-induced hyperalgesia model. nih.gov This suggests a role in modulating pain associated with inflammation. The antinociceptive effects of valorphin in inflammatory pain are believed to be mediated predominantly through the activation of kappa-opioid receptors. nih.gov While the related peptide hemorphin-7 (B1673057) has been shown to inhibit acute neurogenic inflammation by acting on opioid receptors, the direct anti-inflammatory actions of valorphin itself appear to be more nuanced and linked to its effects on nociception rather than a broad suppression of inflammatory mediators. nih.gov

Potential Physiological Roles

The broader endogenous opioid system, which includes various peptide families, is known to participate in cardiovascular regulation through interactions with the central and peripheral nervous systems. nih.gov Opioid peptides and their receptors are located in brain regions responsible for sympathoadrenal activation and in peripheral sites like autonomic ganglia and the heart. nih.gov Dynorphins, another class of opioid peptides, have been found in postganglionic sympathetic nerve fibers that innervate coronary blood vessels. nih.gov Despite these established roles for the general opioid system, specific research delineating the involvement of Valorphin in cardiovascular regulation via the sympathetic nervous system has not been identified in the reviewed literature.

The endogenous opioid and endocannabinoid systems are both significant neuromodulatory networks that share certain neuroanatomical and pharmacological characteristics. nih.gov The endocannabinoid system is involved in numerous physiological processes, including inflammation and pain modulation, and there is evidence of interaction between cannabinoid and opioid effects, suggesting potential therapeutic synergy. nih.gov However, direct evidence or specific studies investigating the interplay between Valorphin and the endocannabinoid system are not described in the current body of scientific research.

Structure Activity Relationship Sar and Analog Design

Rational Design Principles for Valorphin Analogs

The rational design of Valorphin analogs involves strategic chemical modifications to improve its therapeutic potential. A primary goal is to increase resistance to enzymatic degradation, thereby enhancing bioavailability and duration of action encyclopedia.pub. Key strategies include the replacement of natural L-amino acids with unnatural or D-amino acids, altering the peptide backbone, and modifying the N- or C-terminus encyclopedia.pubnih.gov. These modifications are intended to produce a desired conformation of the peptide, leading to improved biological activity and stability encyclopedia.pub. The overarching aim is to create molecules that are more effective and robust compared to the endogenous peptide nih.gov.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone methodology for producing Valorphin and its synthetic analogs nih.govbachem.com. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin bachem.compeptide.com. The process simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration and washing after each step bachem.combiotage.com.

A typical SPPS cycle includes the following steps:

Attachment : The C-terminal amino acid of the desired sequence is anchored to the solid support resin peptide.com.

Deprotection : The temporary protecting group on the α-amino group of the attached amino acid is removed bachem.com.

Coupling : The next protected amino acid in the sequence is activated and coupled to the newly deprotected amino group peptide.com.

Washing : The resin is washed to remove unreacted reagents and by-products bachem.com.

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed peptide.com.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used orthogonal protection scheme in SPPS peptide.com. In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups (e.g., tert-butyl or trityl) peptide.com. The mild conditions required for Fmoc group removal (typically using a piperidine solution) preserve the acid-labile side-chain protecting groups, allowing for the synthesis of complex and modified peptides peptide.com.

Impact of Amino Acid Substitutions and Modifications

Modifications to the amino acid sequence of Valorphin have a profound impact on its biological activity and receptor affinity. Research has consistently shown that both the type of amino acid introduced and its position within the peptide chain are critical factors that can significantly alter the pharmacological profile of the resulting analog nih.govresearchgate.net.

A key strategy in the design of Valorphin analogs is the substitution of natural amino acids with unnatural variants, including D-amino acids and sterically-restricted amino acids encyclopedia.pubnih.gov. The primary purpose of these substitutions is to enhance the peptide's resistance to proteolytic enzymes, which readily degrade peptides composed of natural L-amino acids encyclopedia.pub. For instance, the incorporation of a D-amino acid can render the adjacent peptide bond unrecognizable to many proteases. Furthermore, introducing conformationally restricted residues, such as α-methylene-β-aminopropanoic acid (Map), can improve properties like permeability across the blood-brain barrier encyclopedia.pub. The use of unnatural amino acids like 2,6-dimethyltyrosine (Dmt) has also been shown to increase the bioactivity of peptide molecules encyclopedia.pub.

Introducing α-aminophosphonic acids, which are bio-isosteric analogues of amino acids, represents a significant modification in Valorphin analog design nih.govnih.gov. The tetrahedral geometry of the phosphonic acid group mimics the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors mdpi.com.

In one study, a novel Valorphin analog, designated V2p, was synthesized by replacing the two N-terminal Valine residues of the native peptide with an α-aminophosphonate moiety, specifically ((dimethoxyphosphoryl)methyl)-L-valine nih.gov. This modification resulted in a phosphopeptide analog with a distinct pharmacological profile, demonstrating significant effects in suppressing pain sensitivity at the supraspinal level nih.gov. Analogs containing an aminophosphonate moiety have been identified as particularly promising for their antinociceptive potential nih.gov.

| Compound Name | Sequence / Modification | Key Feature |

|---|---|---|

| Valorphin (V1) | Val-Val-Tyr-Pro-Trp-Thr-Gln | Native heptapeptide (B1575542) derived from hemoglobin nih.govwikipedia.org. |

| V2p | (ValP)-Val-Tyr-Pro-Trp-Thr-Gln | N-terminal Valine residues replaced with an α-aminophosphonate moiety nih.gov. |

The N-terminus of Valorphin, characterized by two consecutive valine residues, is a critical site for modification nih.govnih.gov. As detailed previously, replacing these residues with an α-aminophosphonate group in the analog V2p significantly alters its activity nih.gov.

Other N-terminal modifications have also been explored. In a different approach, researchers introduced 1,8-naphthalimide-β-alanine and its 4-chloro or 4-nitro derivatives to the N-terminus of a VV-hemorphin-5 analog nih.gov. These modifications were designed to create novel peptide conjugates with photodynamic properties for potential antimicrobial applications nih.gov. This demonstrates that the N-terminus can be functionalized with non-peptide moieties to impart entirely new functionalities to the Valorphin scaffold.

| Compound Name | Modification | Purpose of Modification |

|---|---|---|

| H-NVal | N-terminal modification with 1,8-naphtalimide-β-alanine nih.gov. | To create a photodynamic antimicrobial agent nih.gov. |

| Cl-NVal | N-terminal modification with 4-chloro-1,8-naphtalimide-β-alanine nih.gov. | To create a photodynamic antimicrobial agent nih.gov. |

| NO2-NVal | N-terminal modification with 4-nitro-1,8-naphtalimide-β-alanine nih.gov. | To create a photodynamic antimicrobial agent nih.gov. |

The C-terminus of Valorphin also serves as a target for chemical derivatization to alter the peptide's properties. The C-terminal region can be important for stabilizing interactions with receptor binding sites and influencing receptor selectivity nih.gov. C-terminal derivatization strategies, such as amidation or the addition of different chemical groups, can improve peptide stability and modify ionization efficiency for analytical purposes nih.govthermofisher.com.

In the synthesis of the aforementioned 1,8-naphthalimide (B145957) conjugates, the native C-terminal glutamine (Gln) of Valorphin was replaced with glutamic acid (Glu) nih.gov. This substitution served a dual purpose: to assess the influence of the acidic Glu residue on the antimicrobial activity of the peptides and to facilitate the binding of the peptide molecules to materials like cotton fabric nih.gov. This example highlights how C-terminal modification can be used to tune not only the biological activity but also the physicochemical properties of Valorphin analogs.

| Original C-Terminus | Modified C-Terminus | Rationale for Modification |

|---|---|---|

| Glutamine (Gln) | Glutamic Acid (Glu) | To evaluate the influence on antimicrobial activity and facilitate binding to textile materials nih.gov. |

Conformational Engineering for Enhanced Bioactivity

Conformational engineering aims to modify the peptide's three-dimensional structure to improve its interaction with target receptors and enhance its stability. By introducing specific structural constraints, the vast number of conformations a flexible linear peptide can adopt is reduced. nih.gov This can lock the peptide into a more bioactive conformation, leading to increased receptor affinity and selectivity, while also improving metabolic stability and lipophilicity for better transport across biological membranes. nih.govresearchgate.net

The incorporation of unnatural, sterically hindered amino acids is a powerful tool in peptide modification. These residues can induce specific conformational preferences and protect the peptide backbone from enzymatic degradation.

2,6-dimethyltyrosine (Dmt): This non-natural amino acid has been shown to increase the bioactivity of peptide molecules. nih.gov Replacing the N-terminal Tyrosine with Dmt in opioid peptides can enhance affinity for the μ-opioid receptor. ebi.ac.uk The two methyl groups on the tyrosine ring restrict its rotation, which can favor a conformation that is optimal for receptor binding. Studies on cyclic opioid peptides have shown that Dmt-substituted analogs display high affinity at μ-opioid receptors and show remarkable resistance to degradation when incubated with rat brain homogenate. ebi.ac.ukresearchgate.net

α-methylene-β-aminopropanoic acids (Map): The insertion of conformationally restricted residues like Map into a peptide's structure can improve its permeability across the blood-brain barrier. nih.gov In a study on endomorphin-1, another opioid peptide, the introduction of Map at specific positions resulted in analogs with high affinity for the μ-opioid receptor and increased stability in mouse brain homogenates. nih.gov For instance, one analog, H-Tyr-Pro-Trp-(2-furyl)Map-NH₂, exhibited a binding potency (Kᵢ) of 0.221 nM, demonstrating the potential of this modification to significantly enhance bioactivity. nih.gov

| Modification Strategy | Example Amino Acid | Observed Effects in Opioid Peptides |

| Steric Hindrance | 2,6-dimethyltyrosine (Dmt) | Increased bioactivity and μ-opioid receptor affinity; Enhanced enzymatic stability. nih.govebi.ac.uk |

| Conformational Restriction | α-methylene-β-aminopropanoic acids (Map) | Improved blood-brain barrier permeability; Increased μ-opioid receptor affinity and metabolic stability. nih.govnih.gov |

Intramolecular cyclization is a cornerstone of rational peptide design, converting a flexible linear peptide into a more rigid cyclic structure. nih.gov This modification offers several advantages:

Reduced Conformational Freedom: Cyclization limits the peptide's flexibility, which can pre-organize the pharmacophore elements into a bioactive conformation, reducing the entropic penalty upon receptor binding. nih.gov This often leads to higher receptor affinity and selectivity. researchgate.net

Increased Metabolic Stability: The cyclic structure protects the peptide backbone from cleavage by exopeptidases and endopeptidases, prolonging its biological half-life. nih.govnih.gov

Improved Bioavailability: By increasing lipophilicity and reducing the number of hydrogen bond donors and acceptors, cyclization can enhance a peptide's ability to cross biological membranes. nih.govnih.gov

To further modulate the conformational properties of peptides, achiral Cα,α-disubstituted glycines can be incorporated. These amino acids, such as 1-aminocyclopentanecarboxylic acid (Ac₅c) and 1-aminocyclohexanecarboxylic acid (Ac₆c), can enhance the conformational flexibility around specific residues, like proline, within the peptide chain. nih.govencyclopedia.pub

Studies on the opioid peptide deltorphin demonstrated the profound impact of these substitutions on receptor affinity and selectivity. The effect was highly dependent on the position of the substitution. nih.gov

Substitution at Position 2 or 3: Replacing the original amino acid with Ac₆c at position 2 or 3 resulted in a ~20-fold decrease in delta-opioid receptor (DOR) affinity, though selectivity was maintained or slightly enhanced. nih.gov

Substitution at Position 4: In contrast, replacing the Aspartic acid at position 4 with Ac₆c, Ac₅c, or a smaller analog (Ac₃c) produced peptides that gained high affinity for the mu-opioid receptor (MOR) while maintaining very high DOR affinity, effectively transforming them into nonselective analogs. nih.gov

This research highlights how achiral building blocks can be used to systematically probe the conformational requirements for receptor binding and fine-tune the selectivity profile of opioid peptides like Valorphin. nih.gov

| Deltorphin C Analog | Kᵢ (nM) - δ-receptor | Kᵢ (nM) - μ-receptor | Selectivity (μ/δ) |

| Deltorphin C (Parent) | 0.15 | 160 | 1067 |

| [Ac₆c²]Deltorphin C | 2.5 | 3130 | 1250 |

| [Ac₆c³]Deltorphin C | 3.3 | 6000 | 1818 |

| [Ac₆c⁴]Deltorphin C | 0.054 | 2.5 | 46 |

| [Ac₅c⁴]Deltorphin C | 0.045 | 0.58 | 13 |

Data sourced from a study on deltorphin analogs, illustrating the principle of using achiral amino acids to modify opioid peptide activity. nih.gov

Structure-Based Activity Optimization

The type and position of amino acid substitutions in hemorphin peptides significantly alter their activity and receptor affinity. nih.gov Even minor changes can have a profound impact. For example, a single substitution of glutamine for arginine in camel LVV-hemorphin-7 results in more stable and persistent interactions with the μ-opioid receptor (MOR), angiotensin-converting enzyme (ACE), and insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govresearchgate.net

A notable example is the development of a synthetic Valorphin analog, designated V2p, which contains an N-terminal aminophosphonate moiety. nih.gov This substitution significantly alters its pharmacological profile. While the parent Valorphin primarily demonstrated kappa-opioid receptor (KOR) mediated effects in one study, the V2p analog showed a more complex interaction profile, with its antinociceptive effects being mediated by all three major opioid receptors (mu, delta, and kappa). nih.gov This suggests that the structural change induced a conformational shift that increased its affinity for other opioid receptor types. nih.gov Such N-terminal modifications can also influence physicochemical properties like charge and polarity, which in turn affect receptor interaction and bioavailability.

| Compound | Primary Receptor(s) Involved in Antinociception |

| Valorphin (V1) | Kappa (KOR) |

| V2p (Aminophosphonate analog) | Mu (MOR), Delta (DOR), Kappa (KOR) |

Receptor involvement determined via antagonism studies in a formalin test. nih.gov

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Several strategies are employed in the design of Valorphin analogs to enhance their stability against enzymatic hydrolysis:

Terminal Modifications: Capping the N-terminus with groups like aminophosphonates or modifying the C-terminus to an amide (amidation) can block the action of aminopeptidases and carboxypeptidases, respectively. nih.govnih.gov

Incorporation of D-Amino Acids: Proteolytic enzymes are stereospecific and generally recognize L-amino acids. Replacing a key L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to cleavage. nih.govresearchgate.net

Use of Unnatural Amino Acids: Introducing non-natural residues, such as Dmt or β-proline, can sterically hinder the approach of enzymes and confer significant resistance to digestion. nih.govnih.govresearchgate.net

Cyclization: As previously mentioned, a cyclic structure protects internal peptide bonds from enzymatic attack, making it one of the most effective strategies for improving stability. nih.govnih.gov Studies have shown that cyclized opioid analogs remain intact after incubation in environments containing degradative enzymes, such as brain homogenates. ebi.ac.ukresearchgate.net

These modifications, by preventing rapid breakdown, can significantly prolong the duration of the peptide's biological effect. nih.gov

Functionalization and Conjugation Strategies

The functionalization of Valorphin opens avenues for the development of sophisticated molecular tools and potential therapeutic agents. By attaching specific chemical entities, such as fluorescent tags, to the peptide, researchers can investigate its biological pathways, enhance its properties, or create theranostic agents.

A notable advancement in the functionalization of Valorphin is its conjugation with 1,8-naphthalimide, a fluorescent dye, to create photosensitizers for photodynamic applications. nih.gov This strategy aims to harness the biological activity of Valorphin while introducing the light-sensitizing properties of the naphthalimide moiety.

In a recent study, novel N-modified analogues of Valorphin were synthesized and conjugated with three distinct 4-substituted-1,8-naphthalimides. nih.gov To facilitate the conjugation and investigate the influence of the C-terminal residue on antimicrobial activity, the native glutamine (Gln) was replaced with glutamic acid (Glu). nih.gov This modification provided a site for the attachment of the 1,8-naphthalimide fluorophore.

The synthesis of these conjugates resulted in the following Valorphin-1,8-naphthalimide derivatives:

H-NVal: Valorphin analog conjugated with an unsubstituted 1,8-naphthalimide.

Cl-NVal: Valorphin analog conjugated with a 4-chloro-1,8-naphthalimide.

NO2-NVal: Valorphin analog conjugated with a 4-nitro-1,8-naphthalimide.

These novel peptide conjugates were found to exhibit antimicrobial activity, which was enhanced upon exposure to light, demonstrating a synergistic effect of antimicrobial and photodynamic activity. nih.gov The inclusion of the luminophore in the peptide structure allows for the use of light to augment their antimicrobial efficacy. nih.gov Notably, the conjugate containing the 4-nitro-1,8-naphthalimide (NO2-NVal) showed a slightly more pronounced activity in liquid media. nih.gov

This research highlights a promising strategy for developing new photodynamic antimicrobial agents by combining the inherent biological properties of Valorphin with the photosensitizing capabilities of fluorescent tags like 1,8-naphthalimide.

Data Tables

Table 1: Synthesized Valorphin-1,8-Naphthalimide Conjugates and their Modifications

| Compound Name | Valorphin Modification | 1,8-Naphthalimide Substituent |

| H-NVal | C-terminal Gln replaced with Glu | Unsubstituted |

| Cl-NVal | C-terminal Gln replaced with Glu | 4-Chloro |

| NO2-NVal | C-terminal Gln replaced with Glu | 4-Nitro |

Research Methodologies and Analytical Approaches

Peptide Synthesis and Purification Techniques

The creation of Valorphin and its analogs for research purposes relies on established methods of peptide synthesis, followed by rigorous purification to isolate the target compound from byproducts and unreacted reagents.

Solid-phase peptide synthesis (SPPS) is a common method for producing peptides like Valorphin. nih.govresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.comthermofisher.com The use of protecting groups on the amino acids ensures that the peptide bond forms in the correct sequence. thermofisher.com Once the synthesis is complete, the peptide is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA), which also serves to remove many of the side-chain protecting groups. researchgate.netpeptide.com

Following synthesis and cleavage, the crude peptide mixture undergoes purification to achieve the high level of homogeneity required for analytical and biological studies. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the purification and purity assessment of synthetic peptides, including Valorphin TFA. nih.govresearchgate.net This chromatographic method separates molecules based on their hydrophobicity.

In RP-HPLC, the crude peptide solution is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the components of the mixture. researchgate.net Trifluoroacetic acid (TFA) is a common additive to the mobile phase, typically at concentrations of 0.05% to 0.1%, as it acts as an ion-pairing agent, improving peak shape and resolution. researchgate.netnih.gov

The separation is achieved by a gradient elution, where the concentration of the organic solvent is gradually increased. nih.gov This causes compounds to elute from the column in order of increasing hydrophobicity. The purity of the collected fractions containing the target peptide is then assessed by analytical RP-HPLC, and those meeting the desired purity level are pooled.

Table 1: Key Parameters in RP-HPLC for Peptide Purification

| Parameter | Description | Typical Conditions for Peptides |

| Stationary Phase | The nonpolar material packed in the column. | C18 (octadecyl-silica) is most common. |

| Mobile Phase A | The aqueous component of the eluent. | Water with 0.1% TFA. nih.gov |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile with 0.1% TFA. researchgate.net |

| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (increasing concentration of Mobile Phase B). nih.gov |

| Detection | The method for visualizing the eluted compounds. | UV absorbance at 210-220 nm (peptide bond). thermofisher.com |

Spectroscopic Characterization of Valorphin and its Analogs

A comprehensive spectroscopic analysis is essential to confirm the identity, structure, and conformation of the synthesized Valorphin peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. springernature.com It provides detailed information about the chemical environment of individual atoms within the molecule. mdpi.com

¹H NMR: Provides information about the number and types of protons in the molecule. nih.gov

¹³C NMR: Offers insights into the carbon skeleton of the peptide. mdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish through-bond connectivity within amino acid residues. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial distance constraints for determining the peptide's conformation. nih.govmdpi.com

By integrating the data from these various NMR experiments, a detailed model of the Valorphin molecule's structure and folding in solution can be constructed. nih.gov

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of peptides. researchgate.net

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This technique is well-suited for the rapid and accurate mass determination of peptides. researchgate.netyoutube.com The peptide is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. youtube.com The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio. youtube.com MALDI-TOF/TOF instruments can further fragment selected ions to obtain sequence information. researchgate.net

HRMS (ESI) (High-Resolution Mass Spectrometry with Electrospray Ionization): ESI is another soft ionization technique that is often coupled with high-resolution mass analyzers. nih.gov It is particularly useful for generating multiply charged ions from peptides, which can be analyzed to determine the molecular mass with very high accuracy. This allows for the confirmation of the elemental composition of Valorphin.

Table 2: Comparison of Mass Spectrometry Techniques for Peptide Analysis

| Technique | Ionization Method | Key Information Provided | Advantages |

| MALDI-TOF | Soft ionization using a laser and matrix. youtube.com | Accurate molecular weight. researchgate.net | High throughput, tolerant of some impurities. |

| HRMS (ESI) | Soft ionization by applying a high voltage to a liquid. nih.gov | Highly accurate molecular weight and elemental composition. | High resolution and accuracy. |

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the peptide. The aromatic amino acids in Valorphin's sequence (Tyrosine and Tryptophan) have characteristic absorbance maxima in the UV region, which can be used for quantification and to provide some structural information. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of the chemical bonds within the peptide. researchgate.net The amide I and amide II bands are particularly informative about the secondary structure (e.g., α-helices, β-sheets) of the peptide backbone. nih.gov Treating peptide samples with TFA can sometimes simplify the FTIR spectra, aiding in the analysis of proteolytic reactions. nih.gov

Electrochemical Methods for Peptide Characterization

While less common than spectroscopic methods for primary characterization, electrochemical techniques can be employed to study the redox properties of peptides. For a peptide like Valorphin containing electroactive amino acids such as Tyrosine and Tryptophan, cyclic voltammetry could potentially be used to investigate their oxidation potentials. This can provide insights into the electronic environment of these residues and how it might be affected by the peptide's conformation or interactions with other molecules.

Redox Behavior and Electrode Response Studies

The electrochemical properties of valorphin and its analogues have been a subject of investigation to understand their oxidative and adsorptive behaviors. Studies on VV-hemorphin-5, a closely related valorphin, have utilized voltammetry with a platinum working electrode, an Ag/AgCl reference electrode, and a carbon auxiliary electrode to characterize its electrochemical signature. uctm.edu

The electrochemical activity of valorphin is primarily attributed to the presence of electroactive amino acid residues, specifically tryptophan and tyrosine, within its sequence (Val-Val-Tyr-Pro-Trp-Thr-Gln). uctm.edunih.gov During anodic oxidation in a phosphate (B84403) buffer solution (pH 7), both tyrosine and tryptophan exhibit strong adsorption onto the electrode surface. uctm.edu It is suggested that this adsorption occurs through the negatively charged carboxylate groups of these residues. uctm.edu

Investigations have revealed that while individual tryptophan and tyrosine residues produce anodic signals at approximately -0.150 V, their incorporation into the dipeptide structure shifts the oxidation potential to lower values. uctm.edu In the context of the entire valorphin molecule, the oxidative signals of tryptophan and tyrosine overlap, resulting in a broader and more intense peak around -0.150 V compared to the individual amino acids. uctm.edu The electrode reaction is characterized as an adsorption process involving the exchange of two electrons from the carbonyl groups of tryptophan and tyrosine. uctm.edu

The study of these redox properties through techniques like differential pulse (DP) and cyclic voltammetry (CV) not only elucidates the physicochemical processes of the compound but also holds potential for the development of sensitive methods for the qualitative and quantitative determination of such peptides at low concentrations. uctm.edu

In Vitro Pharmacological Evaluation

The in vitro assessment of Valorphin TFA has been crucial in delineating its pharmacological profile, particularly its interaction with opioid receptors and its effects on cell proliferation and enzymatic activity.

Receptor Binding Assays (e.g., using brain homogenates)

Valorphin, also known as VV-hemorphin-5, is an endogenous opioid peptide that demonstrates a preferential binding affinity for the μ-opioid receptor. wikipedia.org This binding has been confirmed through receptor binding assays, which are essential for determining the interaction between a ligand and its receptor. These assays often utilize radiolabeled ligands to compete with the compound of interest for binding sites on receptors present in preparations such as brain homogenates. The ability of valorphin to displace these radiolabeled ligands indicates its affinity for the receptor.

Cell Culture Models for Antiproliferative and Cytotoxic Studies

Valorphin has demonstrated significant antiproliferative and cytotoxic effects against various tumor cell lines. nih.gov These effects have been studied using a variety of cell culture models and assessment methods, including the trypan blue inclusion test, sulphorhodamine B staining, and the MTT assay.

Research has shown that valorphin can suppress the proliferation of tumor cells by 25% to 95%, with the level of suppression being dependent on the specific cell line. nih.gov The most pronounced activity has been observed in transformed fibroblastic (L929) and epithelial (MCF-7) cells, while transformed hematopoietic cells (K562, HL-60) have shown less sensitivity. nih.gov Notably, the cytotoxic effects of valorphin on K562 tumor cells are inhibited by naloxone, an opioid receptor antagonist, suggesting the involvement of opioid receptors in mediating this cell death. nih.gov In contrast, the activity of valorphin in normal cells is several-fold lower, indicating a degree of selectivity for tumor cells. nih.gov

| Cell Line | Cell Type | Effect of Valorphin |

| L929 | Transformed murine fibroblasts | High antiproliferative activity |

| MCF-7 | Human breast carcinoma | High antiproliferative activity |

| K562 | Human erythroid leukemia | Lower sensitivity to antiproliferative effects |

| HL-60 | Human promyelocytic leukemia | Lower sensitivity to antiproliferative effects |

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry has been a key technique in understanding the mechanism behind valorphin's antiproliferative action. This method allows for the analysis of the cell cycle distribution within a population of cells. nih.gov

Studies on L929 cells have revealed that valorphin induces a reversible S-phase arrest in the cell cycle. nih.gov This arrest is relatively short, lasting for about 24 hours, and is accompanied by a reversible increase in cell size. nih.gov Following this delay in proliferation, the cells enter a period of reversible resistance to the peptide, where they resume division at a normal rate. nih.gov This dynamic pattern of cell growth regulation has also been observed in A549 (human lung carcinoma), MCF-7, and primary murine breast carcinoma cells. nih.gov

Enzyme Inhibition Assays (e.g., Dipeptidyl Peptidase III)

The interaction of valorphin with enzymes is another area of pharmacological investigation. While specific studies on Valorphin TFA and Dipeptidyl Peptidase III (DPP III) are not detailed in the provided context, DPP III is known to cleave dipeptide residues from the N-terminus of polypeptides. nih.gov Given that valorphin is a heptapeptide (B1575542), it represents a potential substrate for such enzymatic activity. Enzyme inhibition assays are critical for determining whether a compound can modulate the activity of a specific enzyme, which can have significant physiological consequences.

In Vivo Animal Models for Functional Characterization

The functional effects of valorphin have been characterized in various in vivo animal models, providing insights into its physiological roles, particularly its antinociceptive properties. nih.govnih.gov

Studies in rodents have demonstrated that valorphin exhibits antinociceptive (pain-relieving) and anticonvulsant activity. nih.govnih.gov These effects are believed to be mediated through the activation of opioid receptors. nih.gov For instance, research has shown that valorphin can suppress both acute pain sensitivity and hyperalgesia in animal models. nih.gov

The antinociceptive effects of valorphin are mediated by the activation of opioid receptors, with a predominant role for the kappa-opioid receptor. nih.gov In some contexts, delta and mu-opioid receptors are also involved. nih.gov Interestingly, while producing analgesia, valorphin has been observed to induce depression-like behavior in some animal models, without causing significant anxiolytic or sedative effects. nih.gov

In a murine model of breast carcinoma, the combination of valorphin with the cytostatic drug epirubicin (B1671505) resulted in a greater inhibition of tumor growth compared to epirubicin alone, and significantly improved survival rates.

| Animal Model | Test | Observed Effect of Valorphin |

| Rodents | Formalin Test | Reduced acute and inflammatory nociceptive pain |

| Rodents | Paw Pressure Test | Reduced carrageenan-induced hyperalgesia |

| Female BLRB mice | Subcutaneously inoculated syngeneic mammary carcinoma | Enhanced tumor growth inhibition and improved survival when combined with epirubicin |

Pain Models

The analgesic properties of Valorphin have been investigated using a variety of established preclinical pain models. These models are crucial for assessing the efficacy and mechanism of action of potential pain-relieving compounds.

Formalin Test: This test induces a biphasic pain response (an acute phase followed by a tonic, inflammatory phase) by injecting a dilute formalin solution into the paw of a rodent. Studies have shown that Valorphin significantly reduces both the acute and inflammatory pain responses in this model. nih.govmdpi.com The antinociceptive effect of Valorphin in the formalin test is reportedly mediated by kappa-opioid receptors. nih.gov

Hot Plate Test: This method assesses the response to a thermal stimulus by placing the animal on a heated surface and measuring the latency to a pain response, such as licking a paw or jumping. Valorphin has demonstrated analgesic activity in the hot plate test in mice. targetmol.comtargetmol.comshlmai.net

Tail Flick Test: In this test, a thermal stimulus is applied to the animal's tail, and the time taken to flick the tail away is measured as an indicator of pain threshold. Valorphin has shown analgesic effects in the tail flick test in mice. targetmol.comtargetmol.comshlmai.net

Randall-Selitto Test: This test measures the response to mechanical pressure. A device applies a constantly increasing pressure to the animal's paw or tail until a withdrawal response is elicited. nih.govneurofit.com Valorphin has been shown to have analgesic activity in the Randall-Selitto test in rats. targetmol.comtargetmol.comshlmai.net

Table 1: Summary of Valorphin's Activity in Pain Models

| Pain Model | Species | Outcome | Reference |

| Formalin Test | Mice | Significant reduction in acute and inflammatory pain | nih.govmdpi.com |

| Hot Plate Test | Mice | Demonstrated analgesic activity | targetmol.comtargetmol.comshlmai.net |

| Tail Flick Test | Mice | Demonstrated analgesic activity | targetmol.comtargetmol.comshlmai.net |

| Randall-Selitto Test | Rats | Demonstrated analgesic activity | targetmol.comtargetmol.comshlmai.net |

Behavioral Phenotyping

To understand the broader central nervous system effects of Valorphin, researchers employ behavioral phenotyping methods. These assessments are critical for identifying potential side effects or additional therapeutic applications.

Assessment of Motor Coordination: The Rota-rod test is commonly used to evaluate motor coordination. In this test, animals are placed on a rotating rod, and the latency to fall is measured. Studies have indicated that Valorphin does not impair motor coordination in the rota-rod test. nih.govmdpi.com

Exploratory Behavior: The Elevated Plus Maze is a widely used test to assess anxiety-like and exploratory behaviors. The maze consists of two open and two enclosed arms. Valorphin did not significantly alter the total locomotor and exploratory activity in this test. nih.govmdpi.com

Mood-Related Behaviors: The Tail Suspension Test is used to screen for depression-like behavior. In this test, mice are suspended by their tails, and the duration of immobility is measured. Research has shown that Valorphin can induce depression-like behavior, as indicated by increased immobility in the tail suspension test. nih.govmdpi.com

Table 2: Behavioral Effects of Valorphin

| Behavioral Test | Assessed Behavior | Finding | Reference |

| Rota-rod Test | Motor Coordination | No impairment observed | nih.govmdpi.com |

| Elevated Plus Maze | Exploratory & Anxiety-like Behavior | No significant alteration in locomotor and exploratory activity | nih.govmdpi.com |

| Tail Suspension Test | Mood-related Behavior | Induced depression-like behavior (increased immobility) | nih.govmdpi.com |

Tumor Growth Inhibition Studies

Beyond its effects on the central nervous system, Valorphin has been investigated for its potential antiproliferative and cytotoxic properties against cancer cells.

In Vivo Studies: In a murine model of breast carcinoma, Valorphin demonstrated the ability to inhibit tumor growth. When administered in combination with the chemotherapeutic drug epirubicin, Valorphin led to a 42% inhibition of tumor growth compared to the control group. nih.gov This was a significant improvement over the 22% inhibition seen with epirubicin alone. nih.gov Furthermore, the combination therapy significantly improved survival rates. nih.gov

In Vitro Studies: The antiproliferative action of Valorphin has also been observed in cell cultures. wikipedia.org Interestingly, the timing of administration appears to be crucial. Simultaneous application of Valorphin and epirubicin did not produce an additive suppressive effect on tumor cell growth. nih.gov However, alternating applications, where Valorphin was added 48 hours prior to vincristine, resulted in 100% cell death. nih.gov

Table 3: Valorphin's Effect on Tumor Growth

| Study Type | Model | Key Finding | Reference |

| In Vivo | Murine breast carcinoma | 42% tumor growth inhibition with Epirubicin co-administration | nih.gov |

| In Vitro | Tumor cell cultures (L929, A549) | 100% cell death with alternating Vincristine application | nih.gov |

Computational and Molecular Modeling

To elucidate the molecular mechanisms underlying Valorphin's biological activities, computational and molecular modeling techniques are employed. These methods provide insights into how Valorphin interacts with its target receptors.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Valorphin, to its receptor at an atomic level. vt.eduarxiv.org

Receptor-Ligand Interactions: In vitro binding studies have shown that Valorphin preferentially binds to the μ-opioid receptor. targetmol.comtargetmol.comwikipedia.orgmedchemexpress.com Molecular docking studies have been used to investigate the binding of hemorphins, the family of peptides to which Valorphin belongs, to various opioid receptors, including the delta-opioid receptor (DOR). nih.govfrontiersin.org These studies help to understand the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Docking analyses have suggested that Valorphin has a favorable interaction energy with the kappa-opioid receptor. nih.gov The insights gained from these simulations are crucial for explaining the observed pharmacological effects and for the rational design of new, more potent, and selective analogs. mdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Signaling Networks Activated by Valorphin

While Valorphin is known to be an agonist of opioid receptors with a preference for the μ-opioid receptor, recent studies indicate a more complex signaling profile. nih.govwikipedia.org Future research must aim to unravel the complete signaling cascade initiated by Valorphin binding.

Initial studies have shown that the antinociceptive effects of Valorphin are predominantly mediated by the kappa-opioid receptor (KOR), a finding supported by docking analyses showing favorable interaction energy with KOR. nih.gov However, its synthetic analogs can interact with mu-, delta-, and kappa-opioid receptors, suggesting that subtle structural modifications can significantly alter receptor engagement and subsequent signaling. nih.gov The concept of biased agonism, where a ligand preferentially activates either G protein-dependent or β-arrestin-dependent pathways at the same receptor, is critical. mdpi.com It is plausible that Valorphin and its analogs act as biased agonists, which could explain their diverse and sometimes contradictory effects, such as inducing both analgesia and depression-like behaviors. nih.gov

Furthermore, the broader family of hemorphins, to which Valorphin belongs, interacts with non-opioid systems. For instance, the related peptide LVV-hemorphin-7 is a ligand for the angiotensin IV receptor (AT4R/IRAP) and can modulate the angiotensin II type 1 receptor (AT1R), impacting processes like memory and blood pressure regulation. nih.govmdpi.com Future investigations should explore whether Valorphin shares this promiscuity for non-opioid receptors and elucidate the crosstalk between these different signaling pathways.

Key Research Questions:

Does Valorphin exhibit biased agonism at opioid receptors?